molecular formula C20H22N2O3 B2972179 2-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1904317-49-2

2-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2972179
CAS No.: 1904317-49-2
M. Wt: 338.407
InChI Key: ZWYYFIHETYFHHL-UHFFFAOYSA-N
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Description

This compound features a bicyclic isoindole-1,3-dione core fused with a hexahydro-isoindole system and a substituted azetidine ring. The azetidine moiety is functionalized with a 3,5-dimethylbenzoyl group, which introduces steric bulk and lipophilicity. Isoindole-diones are known for their versatility in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their rigid, planar structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-12-7-13(2)9-14(8-12)18(23)21-10-15(11-21)22-19(24)16-5-3-4-6-17(16)20(22)25/h3-4,7-9,15-17H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYYFIHETYFHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This is followed by the introduction of the 3,5-dimethylbenzoyl group through a Friedel-Crafts acylation reaction. The final step involves the cyclization to form the isoindole-dione moiety under specific reaction conditions, such as using a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process . Additionally, green chemistry principles, such as using less hazardous reagents and solvents, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects . Detailed studies on its binding affinity and selectivity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoindole-dione Derivatives with Aromatic Substituents

  • Compound 3: 2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione () Structure: Substituted with an indole-acryloyl group at the phenyl ring. Synthesis: Prepared via Claisen-Schmidt condensation between 2-(4-acetylphenyl)isoindoline-1,3-dione and indolecarbaldehyde in ethanol under basic conditions .
  • Compound 2: 2-(4-(3-(3-Hydroxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione () Structure: Contains a 3-hydroxyphenyl-acryloyl group. Synthesis: Similar to Compound 3, using 3-hydroxybenzaldehyde as the aldehyde component .

Azetidine-Containing Analogues

  • JNJ5207787 (): N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide Structure: Combines an indole-acrylamide scaffold with a piperidine-azetidine hybrid. Key Differences: The acrylamide linker and cyanophenyl group may enhance target selectivity for G protein-coupled receptors (GPCRs), unlike the isoindole-dione core of the target compound .

Agrochemical Compounds with Dione Moieties

  • Methoxyfenozide (): 3-Methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(tert-butyl)hydrazide Structure: Shares the 3,5-dimethylbenzoyl group but replaces the isoindole-dione with a hydrazide backbone. Key Differences: The hydrazide functionality is critical for insecticidal activity by mimicking ecdysteroids, whereas the isoindole-dione core in the target compound likely serves a different mechanistic role .
  • Procymidone, Vinclozolin, and Iprodione ():

    • Procymidone : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
    • Vinclozolin : 3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione
    • Key Differences : These fungicides use dichlorophenyl groups and alternative dione scaffolds (e.g., oxazolidinedione) for antifungal activity, contrasting with the azetidine-isoindole system of the target compound .

Metabolites with Hexahydro-isoindole-dione Cores

  • 2-[(1,1,2,2-Tetrachloroethyl)sulfanyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione () Structure: Features a tetrachloroethylthio substituent.

Research Implications

The structural diversity among isoindole-dione derivatives highlights the importance of substituent choice in tuning biological activity. For instance:

  • Electron-Donating Groups (e.g., methyl in the target compound): Improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Electron-Withdrawing Groups (e.g., chlorine in procymidone): Enhance reactivity but may increase toxicity .
  • Aromatic vs. Aliphatic Substituents : Indole or benzoyl groups optimize target engagement through π-π stacking, while azetidine or piperidine rings modulate conformational flexibility .

Biological Activity

The compound 2-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule with potential biological activity. Its unique structure includes an isoindole core and azetidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for the compound is C22H22N4O2 , with a molecular weight of approximately 374.44 g/mol . The structure features a dimethylbenzoyl group attached to an azetidine ring and an isoindole derivative.

PropertyValue
Molecular FormulaC22H22N4O2
Molecular Weight374.44 g/mol
SMILESCc1cc(C)cc(c1)C(=O)N1CC(Cn2nc(ccc2=O)-c2cccnc2)C1

The biological activity of the compound likely stems from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities or receptor functions:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could interact with neurotransmitter receptors or other signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties:

  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations.
  • Mechanistic Insights : Apoptosis assays revealed that the compound may induce programmed cell death through mitochondrial pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria showed moderate inhibitory effects.
  • Fungal Activity : Preliminary results indicate potential antifungal activity against certain strains.

Case Studies

Several case studies have been documented regarding the biological implications of similar compounds:

  • Study on Isoindole Derivatives : A study highlighted that isoindole derivatives possess significant anti-inflammatory and analgesic properties in animal models.
  • Azetidine Analogues : Research on azetidine-containing compounds showed enhanced bioactivity due to structural modifications that improve receptor binding affinity.

Q & A

Q. How can researchers address challenges in synthesizing analogous derivatives with modified substituents?

  • Methodology : Use parallel synthesis or combinatorial chemistry. Screen substituent effects on yield and bioactivity via Design of Experiments (DoE) .

Methodological Best Practices

  • Data Validation : Cross-reference NMR/X-ray data with computational models to confirm structural assignments .
  • Theoretical Integration : Link mechanistic studies to broader chemical theories (e.g., frontier molecular orbital theory for reactivity) .
  • Contradiction Analysis : Apply root-cause analysis frameworks (e.g., Fishbone diagrams) to troubleshoot experimental vs. computational mismatches .

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